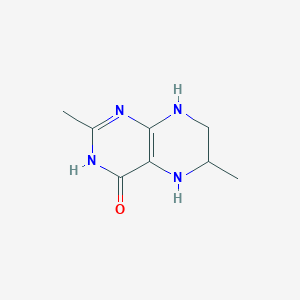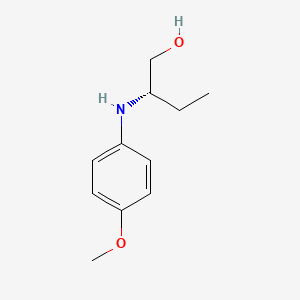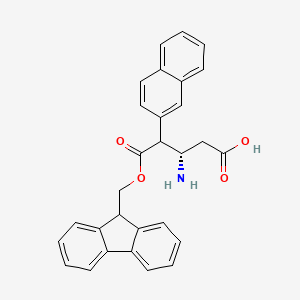
(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid is a complex organic compound with a unique structure that combines fluorenyl, naphthyl, and amino acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid typically involves multiple steps, including the protection of amino groups, formation of peptide bonds, and deprotection. One common method involves the use of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group for the amino group . The synthesis starts with the protection of the amino group using Fmoc, followed by the coupling of the protected amino acid with the naphthyl and fluorenyl moieties. The final step involves the removal of the Fmoc group under mild basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of protection, coupling, and deprotection, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) techniques is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as hydroxylated, acylated, and oxidized forms of the original compound .
Aplicaciones Científicas De Investigación
(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the development of fluorescent probes and sensors for detecting biomolecules
Mecanismo De Acción
The mechanism of action of (3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The fluorenyl and naphthyl moieties contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)propanoic acid
- (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
Uniqueness
Compared to similar compounds, (3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid stands out due to its unique combination of fluorenyl, naphthyl, and amino acid moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C29H25NO4 |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid |
InChI |
InChI=1S/C29H25NO4/c30-26(16-27(31)32)28(20-14-13-18-7-1-2-8-19(18)15-20)29(33)34-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26,28H,16-17,30H2,(H,31,32)/t26-,28?/m0/s1 |
Clave InChI |
IUFMAMASIBVSGZ-QODXOHEASA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)C([C@H](CC(=O)O)N)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(C(CC(=O)O)N)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


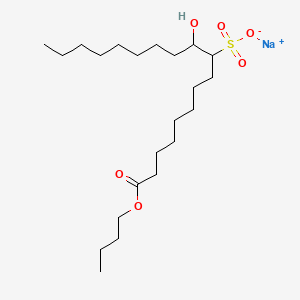
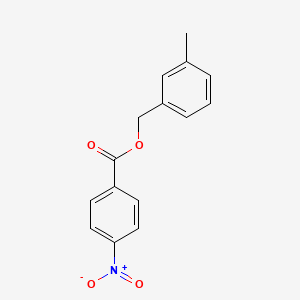
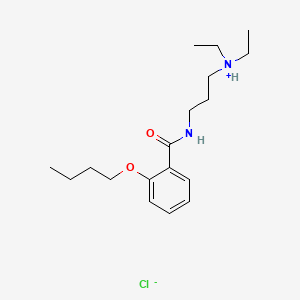
![benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate](/img/structure/B13799250.png)

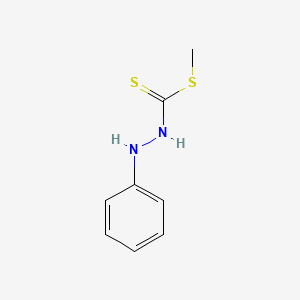
![5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13799268.png)
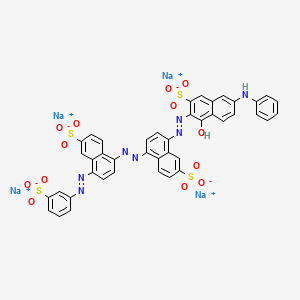
![2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13799277.png)
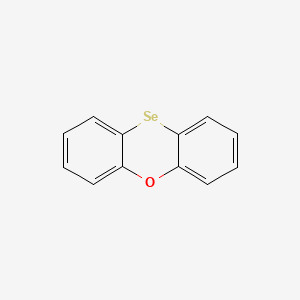
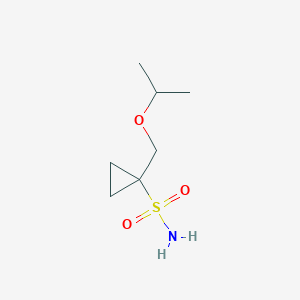
![1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13799304.png)
